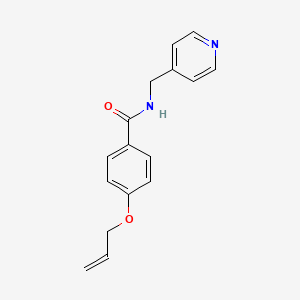![molecular formula C17H26ClNO5 B4406338 1-(3-methoxy-4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4406338.png)
1-(3-methoxy-4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride
説明
1-(3-methoxy-4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride, also known as Moxifloxacin hydrochloride, is a synthetic antibacterial agent belonging to the fluoroquinolone class of antibiotics. It is widely used in the treatment of respiratory tract infections, urinary tract infections, and skin infections caused by susceptible bacteria.
作用機序
1-(3-methoxy-4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride hydrochloride exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and repair. This leads to the inhibition of bacterial DNA synthesis and ultimately bacterial cell death.
Biochemical and physiological effects:
This compound hydrochloride has been shown to have good bioavailability and tissue penetration, making it an effective treatment option for infections in various organs and tissues. It has also been shown to have a good safety profile with minimal adverse effects.
実験室実験の利点と制限
1-(3-methoxy-4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride hydrochloride is a widely used antibiotic in laboratory experiments due to its broad-spectrum antibacterial activity and good safety profile. However, it is important to note that this compound hydrochloride may not be effective against all bacterial strains and may have limited activity against certain bacterial species.
将来の方向性
Future research on 1-(3-methoxy-4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride hydrochloride could focus on the development of new formulations and delivery methods to enhance its efficacy and reduce the risk of antibiotic resistance. Additionally, further studies could investigate the potential use of this compound hydrochloride in combination therapy with other antibiotics or as a treatment option for other types of infections.
科学的研究の応用
1-(3-methoxy-4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride hydrochloride has been extensively studied in scientific research for its antibacterial activity against various bacterial strains. It has been shown to be effective against both gram-positive and gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli. This compound hydrochloride has also been studied for its potential use in combination therapy with other antibiotics to enhance their antibacterial activity.
特性
IUPAC Name |
1-[3-methoxy-4-[2-(2-morpholin-4-ylethoxy)ethoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5.ClH/c1-14(19)15-3-4-16(17(13-15)20-2)23-12-11-22-10-7-18-5-8-21-9-6-18;/h3-4,13H,5-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKSOTWYGHMFDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCOCCN2CCOCC2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({[2-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4406256.png)
![N-(2,6-dichlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4406263.png)

![N-benzyl-N-[(4-ethoxy-3-methylphenyl)sulfonyl]glycine](/img/structure/B4406279.png)
![5-[(3-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4406290.png)
![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4406305.png)
![1-(4-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]-1-propanone](/img/structure/B4406307.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4406313.png)


![2-(3-formyl-1H-indol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4406336.png)
![4-{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4406341.png)
![5-[(diethylamino)sulfonyl]-2-methyl-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4406347.png)
![N-(3-chloro-4-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4406361.png)